molecular formula C13H10N2O4 B8563862 N-hydroxy-4-nitro-N-phenylbenzamide

N-hydroxy-4-nitro-N-phenylbenzamide

Cat. No. B8563862
M. Wt: 258.23 g/mol
InChI Key: JCLYNMPVVXQIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-4-nitro-N-phenylbenzamide is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-hydroxy-4-nitro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxy-4-nitro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

N-hydroxy-4-nitro-N-phenylbenzamide

InChI

InChI=1S/C13H10N2O4/c16-13(14(17)11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(18)19/h1-9,17H

InChI Key

JCLYNMPVVXQIJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Scale up: DBU (3.8 mg, 0.025 mmol) was added under argon to a solution of 4-nitrobenzaldehyde (3 g, 20 mmol), nitrosobenzene (2.14 g, 20 mmol) and catalyst (9 mg, 0.025 mmol) in dichloromethane (100 mL). The reaction mixture was stirred at room temperature for 2 min. The product precipitated as a yellow solid. The solvent was removed under vacuum, and the solid was washed with hexane and ether to yield a pure product (5 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
9 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 mg
Type
catalyst
Reaction Step One

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